(3S,4aR,4bR,5R,6S,8aR,10aR)-6-Acetoxy-3-furan-3-yl-5-hydroxy-4a,8a-dimethyl-1-oxo-3,4,4a,4b,5,6,8a,9,10,10a-decahydro-1H-2-oxa-phenanthrene-8-carboxylic acid methyl ester
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Overview
Description
(3S,4aR,4bR,5R,6S,8aR,10aR)-6-Acetoxy-3-furan-3-yl-5-hydroxy-4a,8a-dimethyl-1-oxo-3,4,4a,4b,5,6,8a,9,10,10a-decahydro-1H-2-oxa-phenanthrene-8-carboxylic acid methyl ester is a natural product found in Salvia divinorum with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Stereoselective Synthesis
Research led by Reuvers, Wijnberg, and Groot (2010) focused on the stereoselective synthesis of a structurally similar compound, highlighting the complexity and specificity required in synthesizing such intricate molecules (Reuvers, Wijnberg, & Groot, 2010).
Synthesis and Reaction Studies
Pimenova et al. (2003) investigated the synthesis and reactions of a related compound, demonstrating the diverse chemical reactions that these molecules can undergo, which is crucial in understanding their potential applications (Pimenova, Krasnych, Goun, & Miles, 2003).
Application in Antimalarial Agents
D'Ambrosio et al. (1998) explored the use of similar compounds in the development of potentially antimalarial agents, showcasing the biomedical relevance of such chemical entities (D'Ambrosio, Guerriero, Deharo, Debitus, Muñoz, & Pietra, 1998).
Structural Parallels in Medicinal Chemistry
Baker, Knox, and Rogers (1991) studied structural parallels between certain steroids and Erythrophleum alkaloids, involving compounds with similar structural features. This research has implications for the development of novel pharmaceuticals (Baker, Knox, & Rogers, 1991).
Analytical Chemistry Applications
Llovera et al. (2005) utilized related compounds in developing analytical internal standards for chromatography, essential for accurate chemical analysis (Llovera, Balcells, Torres, & Canela, 2005).
Natural Products Chemistry
Research by Li et al. (2012) on clerodane diterpenoids from Tinospora sagittata involved similar compounds, contributing to our understanding of natural products and their potential applications (Li, Huang, Li, Ma, Li, Asada, & Koike, 2012).
Properties
Molecular Formula |
C23H28O8 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,9S,10R,10aR,10bR)-9-acetyloxy-2-(furan-3-yl)-10-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8-9,11,14,16-19,25H,5,7,10H2,1-4H3/t14-,16-,17-,18-,19-,22-,23-/m0/s1 |
InChI Key |
IGQMBQQLKAUYLJ-XMTZKCFKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=C([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2[C@H]1O)C)C4=COC=C4)C)C(=O)OC |
Canonical SMILES |
CC(=O)OC1C=C(C2(CCC3C(=O)OC(CC3(C2C1O)C)C4=COC=C4)C)C(=O)OC |
Synonyms |
salvinorin E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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